9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
The compound 9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes an anthracene core, a sulfonamide group, and a pentyloxyphenyl substituent, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the reaction of 9,10-anthraquinone with appropriate sulfonamide and pentyloxyphenyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques such as column chromatography or recrystallization would be essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Chemistry
In chemistry, 9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents for various diseases.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and modifications to the molecule could lead to the development of new antibiotics or other therapeutic agents.
Industry
In the industrial sector, the compound’s unique properties make it suitable for applications in material science. It can be used in the development of new materials with specific electronic, optical, or mechanical properties .
Mechanism of Action
The mechanism of action of 9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The anthracene core may also interact with DNA, potentially interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide
Uniqueness
Compared to similar compounds, 9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide stands out due to its unique combination of functional groups. The presence of both the sulfonamide and pentyloxyphenyl groups provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
9,10-dioxo-N-(4-pentoxyphenyl)anthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-2-3-6-15-31-18-11-9-17(10-12-18)26-32(29,30)19-13-14-22-23(16-19)25(28)21-8-5-4-7-20(21)24(22)27/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQVQOZHSSRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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